Thiosulfinic acid esters

Thiosulfinic acid esters are a class of organic compounds characterized by the presence of thiosulfonate groups (-S(O)2-S-) attached to an alcohol or phenol. These compounds exhibit unique chemical properties due to their thiocarbonyl and sulfide functionalities, making them versatile reagents in various synthetic applications. Thiosulfinic acid esters are often employed as intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. They can also serve as excellent protecting groups for sulfur-containing functional groups, facilitating selective reactions while preserving other functionalities. The stability and reactivity of these compounds make them valuable tools in organic chemistry, offering a wide range of potential applications in both industrial and research settings.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

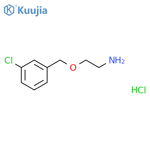

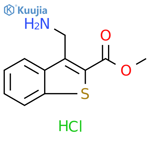

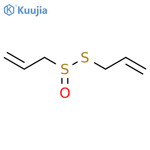

|

1-[(3-Methylbutanesulfinyl)sulfanyl]butane | 953792-04-6 | C9H20OS2 |

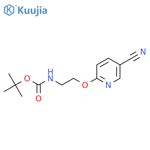

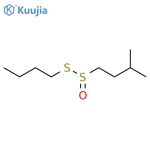

|

(R)-S-Tert-butyl 2-methylpropane-2-sulfinothioate | 67734-35-4 | C8H18OS2 |

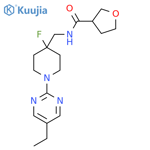

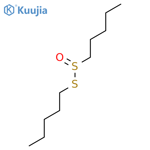

|

1-Pentanesulfinothioic acid, S-pentyl ester | 84549-06-4 | C10H22OS2 |

|

Garlic Oil | 8000-78-0 | C6H10S |

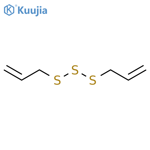

|

Allicin | 539-86-6 | C6H10OS2 |

関連文献

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

推奨される供給者

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品